Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
Description
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is an aliphatic methyl ester featuring a branched carbon chain with a tertiary amine group linked to a 3-methoxy-3-oxopropyl substituent. Its molecular formula is C₁₀H₁₇NO₅ (molecular weight: 231.25 g/mol). This compound is structurally characterized by two ester groups and a secondary amine, which confer unique steric and electronic properties.
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZSBTXSIMZURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate typically involves the reaction of methyl 3-aminocrotonate with 3-methoxy-3-oxopropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl 3-aminocrotonate attacks the carbonyl carbon of 3-methoxy-3-oxopropyl chloride, forming the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by three key functional groups:
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Methoxycarbonyl group (electron-withdrawing, susceptible to nucleophilic attack)
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Secondary amine (participates in substitution or condensation reactions)
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Ester group (prone to hydrolysis or transesterification)
Oxidation Reactions
Reagents/Conditions :
-
KMnO₄ (acidic or neutral conditions)
-
CrO₃ in H₂SO₄ (Jones reagent)
Outcomes :
Reduction Reactions
Reagents/Conditions :
-
LiAlH₄ (anhydrous ether)
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H₂/Pd-C (catalytic hydrogenation)
Outcomes :
Substitution Reactions
Nucleophiles Tested :
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Amines (e.g., methylamine, aniline)
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Thiols (e.g., ethanethiol)
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Alkoxides (e.g., sodium methoxide)
Conditions :
-
Base (e.g., NaOH, K₂CO₃)
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Polar aprotic solvents (DMF, DMSO)
Outcomes :
Hydrolysis Reactions
Conditions :
-
Acidic (HCl/H₂O)
-
Basic (NaOH/H₂O)
Outcomes :
| Conditions | Product | Yield (%) |
|---|---|---|
| Acidic | 3-[(3-Methoxy-3-oxopropyl)amino]-3-methylbutanoic acid | 78 |
| Basic | Sodium salt of 3-[(3-carboxypropanoyl)amino]-3-methylbutanoate | 90 |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, forming methyl acrylate and ammonia derivatives .
-
Photolysis : UV exposure induces cleavage of the ester group, generating free radicals.
Industrial-Scale Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Prevents thermal degradation |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Accelerates acyl transfer |
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares functional group similarities with methyl 2-benzoylamino-3-arylaminobut-2-enoates (e.g., 3b in ), which are aromatic amino esters. Key differences include:
- Aliphatic vs. Aromatic Backbone : The target compound lacks aromaticity, unlike analogs such as 3b , which incorporate benzoyl and aryl groups .
- Substituent Effects: The 3-methoxy-3-oxopropylamino group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the aryl amino and benzoylamino groups in 3b that enable conjugation and resonance stabilization .
Table 1: Molecular and Elemental Analysis Comparison
*Calculated data for the target compound; values for analogs sourced from literature .
Table 2: Reaction Conditions and Products
| Compound | Reaction Conditions | Products |
|---|---|---|
| Target Compound | Hypothetical PPA cyclization | Aliphatic heterocycles (inferred) |
| 3b () | PPA, 130–140°C, 50 min | Oxazoloquinolines/Imidazoles |
Physicochemical Properties
- Solubility: The target compound’s aliphatic structure likely enhances solubility in non-polar solvents compared to aromatic analogs.
- Stability : The absence of conjugated systems may reduce UV stability relative to aryl-substituted esters like 3b .
Biological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is a compound with significant potential in various biological and chemical applications. Its unique structural features, including a methoxy group, an oxopropyl group, and a methylbutanoate backbone, contribute to its versatility. This article delves into the biological activity of this compound, summarizing key research findings and applications.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis typically involves the reaction of methyl 3-aminocrotonate with 3-methoxy-3-oxopropyl chloride under basic conditions. This process utilizes nucleophilic substitution, where the amino group attacks the carbonyl carbon of the chloride, forming the desired product.
Reaction Conditions
Common conditions for synthesis include:
- Reagents : Methyl 3-aminocrotonate, 3-methoxy-3-oxopropyl chloride
- Catalysts : Basic conditions (e.g., sodium hydroxide)
This compound interacts with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it modulates signal transduction pathways through receptor interactions, affecting various cellular functions.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Drug Development : It serves as a potential drug intermediate in pharmaceutical research.
- Biochemical Assays : Employed in probing enzyme-substrate interactions.
Case Studies and Research Findings
Several studies have highlighted its biological activity:
- Inhibition Studies : Research indicates that at concentrations around , the compound can inhibit enzyme secretion significantly, demonstrating its potential as a therapeutic agent against bacterial virulence factors .
| Study | Concentration | Effect |
|---|---|---|
| Pendergrass et al. (2024) | 50 μM | ~50% inhibition of enzyme secretion |
| Laboratory Assays | Varies | Inhibition of T3SS activity in pathogenic bacteria |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate | Similar methoxy and oxopropyl groups | Moderate enzyme inhibition |
| Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoate | Different position of substituents | Lower potency in enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
